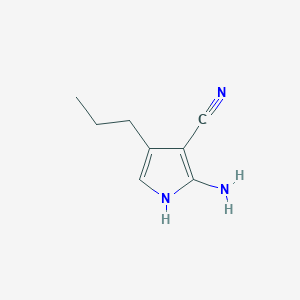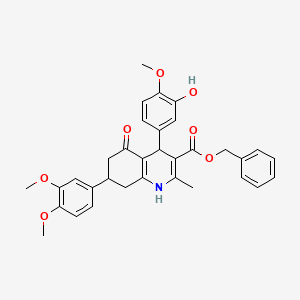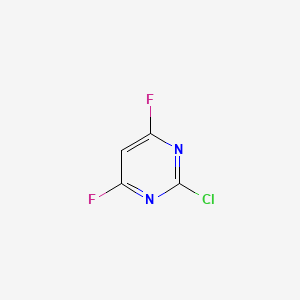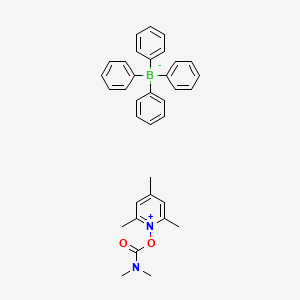
1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate is a chemical compound that combines the properties of a pyridinium ion with a tetraphenylborate anion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate typically involves the reaction of 2,4,6-trimethylpyridine with dimethylcarbamoyl chloride to form the corresponding pyridinium salt. This intermediate is then reacted with sodium tetraphenylborate to yield the final product. The reaction conditions generally include the use of an organic solvent such as acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety precautions are essential due to the potential toxicity of some reagents involved, such as dimethylcarbamoyl chloride.
化学反応の分析
Types of Reactions: 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The pyridinium ion can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly affecting the pyridinium ring.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Forms: Depending on the specific redox conditions.
Hydrolysis Products: Including the corresponding alcohol and carboxylic acid derivatives.
科学的研究の応用
1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate has several scientific research applications:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its interactions with biological molecules and potential pharmacological activities.
Industrial Applications: Used in the formulation of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate involves its ability to interact with various molecular targets. The pyridinium ion can engage in electrostatic interactions and hydrogen bonding with biological molecules, potentially affecting enzyme activity or receptor binding. The tetraphenylborate anion may also play a role in stabilizing the compound and facilitating its interactions.
類似化合物との比較
- 1-((Dimethylcarbamoyl)oxy)-4-ethylpyridinium tetraphenylborate
- 1-((Dimethylcarbamoyl)oxy)-4-methoxypyridinium tetraphenylborate
- 1-((Diethylcarbamoyl)oxy)-2,4,6-trimethylpyridinium tetraphenylborate
Uniqueness: 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate is unique due to its specific substitution pattern on the pyridinium ring, which can influence its reactivity and interactions. The presence of the tetraphenylborate anion also imparts distinct solubility and stability characteristics compared to other similar compounds.
特性
分子式 |
C35H37BN2O2 |
|---|---|
分子量 |
528.5 g/mol |
IUPAC名 |
tetraphenylboranuide;(2,4,6-trimethylpyridin-1-ium-1-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C24H20B.C11H17N2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8-6-9(2)13(10(3)7-8)15-11(14)12(4)5/h1-20H;6-7H,1-5H3/q-1;+1 |
InChIキー |
BOZHBBGCELSEJV-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=[N+](C(=C1)C)OC(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


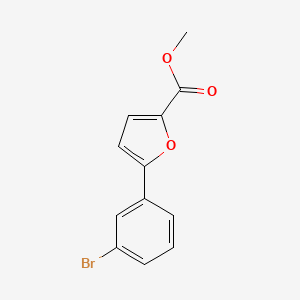
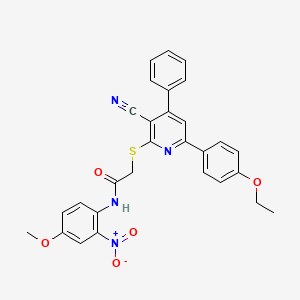
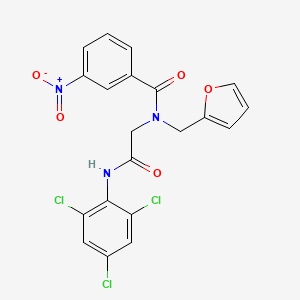
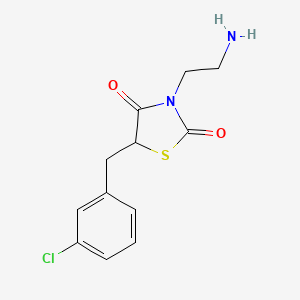
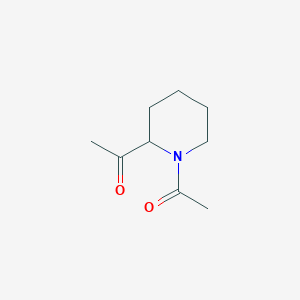
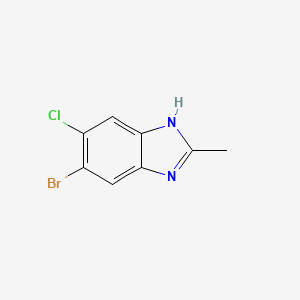
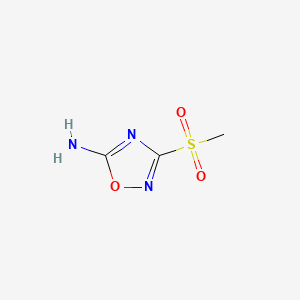
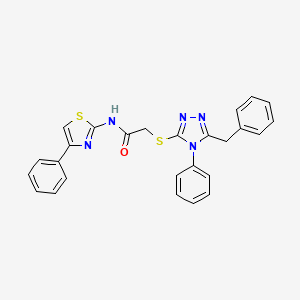
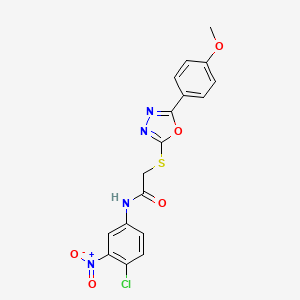
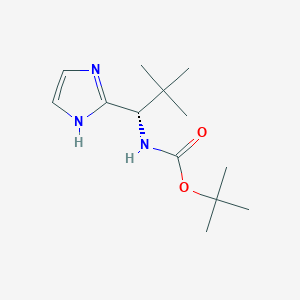
![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)
